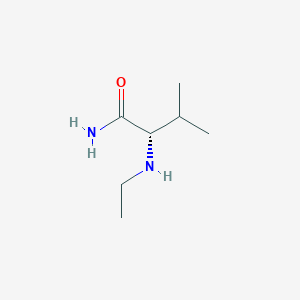

N-EthylL-Z-Valinamide

Description

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

Chemical biology utilizes chemical tools to investigate and manipulate biological processes, while medicinal chemistry focuses on the design and synthesis of new therapeutic agents. imtm.czcsic.es Within these disciplines, N-Ethyl-L-Valinamide and its derivatives are significant as components of more complex molecules designed for specific biological functions. The N-alkylation of peptide backbones is a common strategy in medicinal chemistry to enhance properties such as stability, cell permeability, and binding affinity.

The incorporation of an N-ethyl group, as seen in N-Ethyl-L-Valinamide, can alter the hydrogen-bonding capabilities and conformational flexibility of the parent molecule. This modification is crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. Research into related structures, such as N-ethyl-piperazinyl amides of oleanonic and ursonic acids, has demonstrated significant cytotoxic effects against cancer cell lines through the induction of apoptosis. nih.gov This highlights the potential of the N-ethyl-amide functional group in the design of novel anticancer agents.

Furthermore, L-valinamide derivatives are widely explored for their therapeutic potential. ontosight.aiontosight.ai The specific combination of the L-valine scaffold with an N-ethylamide moiety makes N-Ethyl-L-Valinamide a subject of interest for constructing new bioactive compounds, potentially leading to the development of novel probes for studying biological pathways or leads for new drugs. imtm.cz

Overview of L-Valinamide Scaffolds in Bioactive Compound Research

The L-valinamide structure serves as a versatile scaffold in the design of bioactive compounds. ontosight.ai Natural products, with their inherent biological activity and structural diversity, often provide "privileged scaffolds" that are pre-validated by evolution for interacting with biological targets. researchgate.net As a derivative of the natural amino acid L-valine, the L-valinamide framework is frequently employed in the synthesis of new chemical entities with potential therapeutic applications. ontosight.aisigmaaldrich.com

The utility of the L-valinamide scaffold stems from its ability to be readily modified at several positions, including the N-terminus, the C-terminal amide, and the valine side chain, allowing for the creation of diverse chemical libraries. imtm.czontosight.ai These modifications can lead to compounds with a wide range of biological activities. For instance, researchers have investigated L-valinamide derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The unique combination of functional groups and amino acids in these derivatives can provide a basis for designing drugs with highly specific biological activities. ontosight.ai Some complex L-valinamide derivatives are being explored for their potential to act as anticancer agents by mechanisms that may involve the alkylation of DNA, leading to cell cycle arrest or apoptosis in cancer cells. ontosight.ai The versatility of this scaffold is a key reason for its continued exploration in drug discovery and development.

| Derivative Class | Key Structural Feature | Area of Research Interest | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine-L-valinamide | Heterocyclic pyrazolo[1,5-a]pyrimidine (B1248293) core | Potential anti-inflammatory, anticancer, and antimicrobial activities | ontosight.ai |

| Phosphinyl-L-valinamide | Hydroxyphosphinyl group | Potential enzyme inhibition (as transition-state analogs) | ontosight.ai |

| Nitrosoamino-L-valinamide peptides | (2-chloroethyl)nitrosoamino group | Potential anticancer activity via DNA alkylation | ontosight.aiontosight.ai |

| Hemiasterlin Analogs | Complex tripeptide structure including a valinamide (B3267577) derivative | Antimicrotubule agents for cancer therapy | researchgate.net |

Historical Context of N-Ethylated Amide Derivatives in Scientific Inquiry

The chemical synthesis of N-alkylated amides, including N-ethylated derivatives, has evolved significantly over time. The amide bond is known for its stability and low reactivity, which historically made its modification a considerable challenge for synthetic chemists. rsc.org Early methods for N-alkylation often relied on traditional approaches such as nucleophilic substitution using alkyl halides or reductive amination involving aldehydes. nih.gov However, these pathways frequently suffered from limitations, including poor selectivity, low atom economy, and the generation of stoichiometric amounts of waste salts. nih.gov

A major advancement in this area has been the development of direct catalytic N-alkylation methods. rsc.orgresearchgate.net In the past few decades, significant progress has been made in using alcohols as alkylating agents, which is an attractive process because alcohols are readily available and the only byproduct is water. rsc.orgresearchgate.net This transformation is often achieved through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate in situ, which then reacts with the amide before the hydrogen is returned. nih.gov

Various metal catalysts, including those based on ruthenium, copper, and nickel, have been developed to facilitate this transformation efficiently and under milder conditions. nih.govrsc.orgscispace.com A key focus of modern research has been to achieve high chemoselectivity, particularly the monoselective alkylation of primary amides, thereby preventing the formation of over-alkylated products. acs.orgresearchgate.net The ongoing development of these synthetic methods is of central importance for the synthesis of bioactive compounds, as N-alkylation is a powerful tool for modulating the physicochemical and biological properties of molecules in drug discovery. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-(ethylamino)-3-methylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-9-6(5(2)3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)/t6-/m0/s1 |

InChI Key |

BNHQDRYCZHQVMH-LURJTMIESA-N |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)N |

Canonical SMILES |

CCNC(C(C)C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification of N Ethyl L Valinamide

Established Synthetic Pathways for N-Ethyl-L-Valinamide Production

The primary synthesis of N-Ethyl-L-Z-Valinamide involves the formation of an amide bond between the carboxyl group of N-benzyloxycarbonyl-L-valine (Z-L-Valine) and the amino group of ethylamine (B1201723). This process requires the activation of the carboxylic acid to facilitate the reaction.

The formation of the amide linkage is a cornerstone of peptide chemistry and can be achieved through various methods. A common approach is the use of coupling reagents that activate the carboxylic acid of Z-L-Valine, making it susceptible to nucleophilic attack by ethylamine. nih.gov

One widely used method is the mixed anhydride (B1165640) strategy. In this approach, Z-L-Valine is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine at low temperatures. prepchem.comresearchgate.net This forms a highly reactive mixed anhydride intermediate, which then readily reacts with ethylamine to produce N-Ethyl-L-Z-Valinamide. prepchem.com

Alternatively, a host of modern coupling reagents can be employed to mediate the reaction directly. These reagents convert the carboxylic acid into an active ester or a similarly reactive species in situ. The choice of reagent can be critical for achieving high yield and purity. peptide.comresearchgate.netsigmaaldrich.com

Below is a table of common coupling reagents used in amide bond formation:

| Coupling Reagent Class | Examples | Byproducts |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) | Ureas (e.g., Dicyclohexylurea) |

| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Phosphoramide derivatives |

| Uronium/Aminium Salts | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, TBTU | Tetramethylurea |

| Other | T3P (Propylphosphonic Anhydride), CDI (Carbonyldiimidazole) | Phosphonic acid derivatives, Imidazole |

This table summarizes common classes of coupling reagents applicable for the synthesis of N-Ethyl-L-Z-Valinamide based on standard peptide coupling methodologies. nih.govpeptide.com

The reaction typically involves dissolving Z-L-Valine in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, adding the coupling reagent and a base (if required), followed by the addition of ethylamine. chemicalbook.com

Since the synthesis starts with the chiral amino acid L-valine, maintaining the stereochemical integrity at the α-carbon is crucial. The (S)-configuration of the valine backbone must be preserved throughout the synthesis to yield the desired L-isomer of the final product.

During the activation of the carboxylic acid, there is a risk of racemization, particularly through the formation of an oxazolone (B7731731) intermediate. researchgate.net This risk is heightened with certain coupling reagents or under harsh reaction conditions. To minimize racemization, several strategies are employed:

Use of Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., HOAt) are often added along with the primary coupling reagent (like a carbodiimide). These additives react with the activated acid to form active esters that are more stable and less prone to racemization than the intermediates formed by the coupling agent alone. nih.gov

Mild Reaction Conditions: Performing the coupling at low temperatures (e.g., 0 °C to -15 °C) and for the minimum time necessary helps to suppress side reactions, including racemization. prepchem.com

Choice of Reagents: Phosphonium- and uronium/aminium-based reagents like HATU and PyBOP are known to be highly efficient and often result in low levels of racemization. peptide.comjst.go.jp

By employing these established methods from peptide synthesis, the stereoselective production of N-Ethyl-L-Z-Valinamide can be achieved with high fidelity. researchgate.netnih.gov

Derivatization Techniques for N-Ethyl-L-Valinamide

Further chemical modification of N-Ethyl-L-Z-Valinamide can be performed by targeting its distinct functional groups: the N-terminal protecting group, the amide linkage, and the aliphatic side chain.

The N-terminus of N-Ethyl-L-Z-Valinamide is protected by a benzyloxycarbonyl (Cbz or Z) group. To modify the N-terminus, this group must first be removed.

Deprotection: The Cbz group is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis. total-synthesis.compeptide.com This is typically achieved using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. total-synthesis.comorganic-chemistry.org This process is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. Other methods for Cbz removal include the use of strong acids like HBr in acetic acid or certain Lewis acids, though these conditions are harsher. highfine.com

Functionalization of the Free Amine: Once deprotected to yield N-Ethyl-L-Valinamide, the newly freed primary amine at the N-terminus is available for a wide range of chemical modifications. bachem.com

| Modification Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides, or Carboxylic acids with coupling reagents | Amide |

| Alkylation | Alkyl halides (often requires reductive amination conditions) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides (e.g., Dansyl chloride, Tosyl chloride) | Sulfonamide |

| Urea/Thioure a Formation | Isocyanates or Isothiocyanates | Urea or Thiourea |

| Derivatization for Analysis | Reagents like FDNS-Cl (Marfey's reagent), Sanger's reagent (DNFB) | Dinitrophenyl (DNP) derivatives for chiral analysis |

This table outlines potential N-terminal modification strategies for N-Ethyl-L-Valinamide following the removal of the Cbz protecting group. scientificlabs.co.ukfishersci.comresearchgate.net

In the N-Ethyl-L-Z-Valinamide molecule, the original carboxyl group of L-valine has been converted into an N-ethylamide. Therefore, there is no free carboxyl group available for direct derivatization. Modification of this part of the molecule would necessitate targeting the amide bond itself.

While amide bonds are generally stable, recent advances allow for their selective modification. acs.org These methods often involve a two-step process where the amide is first activated, for example, by conversion to a thioamide or by using specific reagents that enable transamidation or esterification under mild, metal-free conditions. acs.orglsu.edu Such late-stage modifications can be used to replace the ethylamine moiety with other amines or alcohols, offering a route to a diverse range of derivatives. However, these are advanced synthetic transformations and are less straightforward than typical carboxyl group reactions. The conversion of a C-terminal carboxyl group to an amide is a common strategy to increase peptide stability against degradation by carboxypeptidases. formulationbio.comprotpi.ch

The side chain of the valine residue is an isopropyl group, which consists of chemically inert primary and tertiary C(sp³)–H bonds. The functionalization of these unactivated aliphatic C–H bonds is a significant challenge in organic synthesis. rhhz.net

Traditional methods often lack the selectivity to modify such a robust side chain without affecting other parts of the molecule. However, the field of C–H activation has made significant progress, providing new avenues for the late-stage functionalization of aliphatic amino acid residues. acs.org

Modern approaches often rely on transition-metal catalysis, particularly with palladium, to achieve regioselective C–H functionalization. cam.ac.ukrsc.org These methods typically use a directing group to position the metal catalyst close to the target C–H bond. dmaiti.com For a valine derivative, this could involve:

γ-C–H Activation: Targeting the primary methyl groups (γ-carbons) of the isopropyl side chain. This has been demonstrated for the arylation and borylation of valine derivatives. rhhz.netrsc.org

β-C–H Activation: Targeting the tertiary C–H bond (β-carbon). This is often more challenging due to steric hindrance but can be achieved with specialized ligand and catalyst systems. nih.govacs.orgrsc.org

These catalytic systems can introduce various functional groups, including aryl, alkyl, and heteroatom-containing moieties, onto the side chain, creating novel, non-proteinogenic amino acid derivatives. rsc.org

Preparation of N-Ethyl-L-Z-Valinamide and Other Protected Forms

The synthesis of N-Ethyl-L-Z-Valinamide, a protected form of N-Ethyl-L-Valinamide, involves the use of a protecting group for the amine functional group to ensure selective reaction at the carboxyl end of the L-valine molecule. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group. The preparation of such protected amino acid amides is a fundamental step in peptide synthesis and the development of various derivatives.

A general approach to forming the amide bond in N-Ethyl-L-Z-Valinamide involves the reaction of N-benzyloxycarbonyl-L-valine (Z-L-Val) with ethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, allowing for the formation of the amide bond under controlled conditions.

For instance, a common method involves dissolving the N-protected amino acid, such as N-benzyloxycarbonyl-L-valine, in a suitable solvent like dichloromethane (CH₂Cl₂). A base, for example N-methylpiperidine, is then added. Subsequently, a chloroformate, like isobutyl chloroformate, is introduced dropwise at a reduced temperature to form a mixed anhydride. This activated intermediate then readily reacts with an amine, such as ethylamine, to yield the desired N-alkyl amide derivative. justia.com

The synthesis of various valinamide (B3267577) derivatives often employs similar strategies, where the core valine structure is modified with different protecting groups and reacted with a range of amines. justia.com For example, in the synthesis of N-benzhydryl valinamide carbamates, the carboxylic acid group of a protected valine intermediate is activated with ethyl chloroformate in the presence of a base. nih.gov This activated species is then reacted with the desired amine in a suitable solvent like tetrahydrofuran (B95107) (THF) to produce the final amide product. nih.gov

The table below provides an overview of reactants and conditions that can be adapted for the synthesis of N-Ethyl-L-Z-Valinamide and similar protected forms.

Table 1: General Synthesis Parameters for Protected Valinamide Derivatives

| Reactant/Condition | Role/Function | Example |

|---|---|---|

| Protected Amino Acid | Starting material with a protected amine group | N-benzyloxycarbonyl-L-valine (Z-L-Val) |

| Amine | Reactant to form the amide bond | Ethylamine |

| Coupling Agent | Activates the carboxylic acid for amide bond formation | Isobutyl chloroformate, Ethyl chloroformate |

| Base | Neutralizes acid byproducts and facilitates the reaction | N-methylpiperidine, Triethylamine |

| Solvent | Provides a medium for the reaction | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) |

| Temperature | Controlled to manage reaction rate and selectivity | -20°C to room temperature |

Other protecting groups can also be utilized in the synthesis of valinamide derivatives. For example, N-phthalyl-protected valinamide has been used in three-component reactions catalyzed by bismuth(III) triflate (Bi(OTf)₃) to produce dipeptide derivatives. rsc.org In these reactions, the protected valinamide, an aldehyde (like ethyl glyoxalate), and an aromatic compound react to form new carbon-carbon and carbon-nitrogen bonds. rsc.org

The choice of protecting group and synthetic route depends on the desired final product and the need to avoid side reactions. The benzyloxycarbonyl group in N-Ethyl-L-Z-Valinamide is particularly useful as it can be removed under relatively mild conditions, such as hydrogenolysis, to yield the free amine if required for subsequent synthetic steps.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides, including derivatives of amino acids like N-Ethyl-L-Valinamide, to reduce environmental impact and improve sustainability. pib.gov.in Key areas of focus include the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, and the use of renewable starting materials. sioc-journal.cnmdpi.com

One significant advancement in green amide synthesis is the move away from traditional methods that often require harsh conditions and generate substantial waste. pib.gov.in For example, solvent-free reaction conditions represent a major step towards more environmentally benign processes. mdpi.com Research has demonstrated the successful synthesis of amides from phenyl esters and aryl amines without the use of solvents or transition metal catalysts, instead utilizing a simple and inexpensive base like sodium hydride (NaH). rsc.org This approach leads to high yields and excellent atom economy. rsc.org

The use of biocatalysis is another cornerstone of green chemistry in amide bond formation. rsc.org Enzymes can operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste. sciencenet.cn Although specific examples for N-Ethyl-L-Valinamide are not detailed, the general applicability of biocatalytic methods to amide synthesis is well-established. rsc.org

Furthermore, the development of novel catalytic systems is a key area of research. Scientists have developed a method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation. pib.gov.in This method is notable for its mild reaction conditions, high efficiency, and the recyclability of the catalyst. pib.gov.in

The choice of solvent is also a critical factor in the environmental footprint of a chemical process. nih.gov Pharmaceutical industries are increasingly adopting green solvents such as glycerol, ethanol, and ethyl lactate, which are often derived from renewable resources. mdpi.com The replacement of hazardous solvents with these greener alternatives can significantly improve the sustainability of amide synthesis. mdpi.com

The table below summarizes some green chemistry approaches applicable to amide synthesis.

Table 2: Green Chemistry Strategies for Amide Synthesis

| Green Chemistry Principle | Application in Amide Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-based materials | Reduced reliance on fossil fuels |

| Catalysis | Employing reusable catalysts (e.g., enzymes, COFs) | Increased atom economy, reduced waste, milder reaction conditions pib.gov.in |

| Benign Solvents | Utilizing water, ethanol, or solvent-free conditions | Reduced environmental and health impacts mdpi.comrsc.org |

| Atom Economy | Designing syntheses where most atoms from reactants are incorporated into the final product | Minimized waste generation snu.ac.kr |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure | Lower energy consumption and cost |

While direct research on the green synthesis of N-Ethyl-L-Z-Valinamide is not extensively documented in the provided results, the broader trends in green amide synthesis provide a clear framework for how its production could be made more sustainable. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, all of which are central tenets of green chemistry. snu.ac.krresearchgate.net

Molecular and Cellular Mechanisms of Action

Investigations of Molecular Target Interactions

There is no available scientific literature detailing the direct interaction of N-Ethyl-L-Z-Valinamide with specific molecular targets.

Receptor Binding Studies

No receptor binding studies for N-Ethyl-L-Z-Valinamide have been published. Consequently, its affinity and selectivity for any known receptor are undetermined.

Data Table: Receptor Binding Affinity of N-Ethyl-L-Z-Valinamide

No data available

| Receptor Target | Binding Affinity (Ki/Kd) | Assay Type | Source |

| Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Enzyme Modulation and Inhibition Kinetics

There is a lack of published research on the ability of N-Ethyl-L-Z-Valinamide to modulate or inhibit enzyme activity. While some complex valinamide-containing compounds are designed as enzyme inhibitors, the specific inhibitory properties and kinetics of N-Ethyl-L-Z-Valinamide have not been characterized.

Data Table: Enzyme Inhibition Kinetics of N-Ethyl-L-Z-Valinamide

No data available

| Enzyme | IC50 / Ki | Type of Inhibition | Kinetic Parameters (Km, Vmax) | Source |

| Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Elucidation of Intracellular Signaling Pathway Modulation

No studies have been conducted to investigate the effects of N-Ethyl-L-Z-Valinamide on intracellular signaling pathways. Therefore, its capacity to modulate pathways such as those involved in cell growth, differentiation, or stress responses remains unknown.

Analysis of N-Ethyl-L-Z-Valinamide's Impact on Cellular Processes

The direct impact of N-Ethyl-L-Z-Valinamide on fundamental cellular processes has not been a subject of published scientific investigation.

Cell Viability and Proliferation Studies (Excluding Efficacy in Disease)

There are no available studies that have assessed the effect of N-Ethyl-L-Z-Valinamide on the viability or proliferation of any cell line. Standard assays such as MTT or WST-1 have not been reported for this compound.

Data Table: Effect of N-Ethyl-L-Z-Valinamide on Cell Viability

No data available

| Cell Line | Concentration Range | Viability Assay | Results (e.g., GI50) | Source |

| Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Apoptosis and Necrosis Induction Studies

There is no scientific evidence to suggest whether N-Ethyl-L-Z-Valinamide can induce apoptosis or necrosis. Studies using methods like Annexin V/Propidium Iodide staining or caspase activity assays to evaluate programmed cell death pathways in response to this compound have not been performed. While some complex derivatives of niclosamide (B1684120) have been shown to induce apoptosis, these findings are not applicable to N-Ethyl-L-Z-Valinamide.

Data Table: Induction of Apoptosis/Necrosis by N-Ethyl-L-Z-Valinamide

No data available

| Cell Line | Treatment Conditions | Apoptosis Marker | Necrosis Marker | Outcome | Source |

| Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Cellular Transport and Accumulation Mechanisms

The precise mechanisms governing the cellular transport and accumulation of N-Ethyl-L-Valinamide have not been extensively elucidated in dedicated studies. However, insights can be drawn from research on structurally related amino acid amides and amide-containing drug molecules. The cellular uptake of small molecules is a critical determinant of their biological activity and can occur through passive diffusion, facilitated diffusion, or active transport. nih.govnih.gov For amide-containing compounds, transport is a recognized biological process that may involve specific transporter proteins or pores. ontosight.aijax.org

General mechanisms for the transport of amides across cellular membranes include:

Passive Diffusion: Movement across the membrane down a concentration gradient, without the requirement for cellular energy. This is more common for lipophilic, uncharged small molecules. nih.govontosight.ai

Facilitated Diffusion: Carrier-mediated transport down a concentration gradient, which does not require energy but relies on membrane proteins to facilitate movement. ontosight.ainih.gov

Active Transport: Energy-dependent transport against a concentration gradient, mediated by specific transporter proteins. ontosight.ai

Research on analogous compounds suggests that N-Ethyl-L-Valinamide may utilize protein-mediated transport systems. The modification of the anticancer drug doxorubicin (B1662922) with a valine amide (DOX-Val) was shown to significantly enhance its uptake in MCF-7 human breast adenocarcinoma cells, which are known to express amino acid transporters. mdpi.comresearchgate.net This suggests that the valinamide (B3267577) moiety is recognized by cellular transport systems.

Further evidence for carrier-mediated transport of amino acid amides comes from studies on sarcosinamide (N-methylglycinamide). Research on its uptake in human glioma SK-MG-1 cells revealed a transport system with the following characteristics: nih.gov

Temperature-dependent

Sodium-independent

Saturable, following Michaelis-Menten kinetics

Proceeds via facilitated diffusion

Inhibited by the catecholamine epinephrine, suggesting it may be a substrate for the catecholamine transporter nih.gov

While these findings pertain to a different amino acid amide, they provide a plausible model for the transport of N-Ethyl-L-Valinamide. It is conceivable that N-Ethyl-L-Valinamide is also recognized and transported by one or more amino acid or other solute carrier (SLC) transporters.

The accumulation of N-Ethyl-L-Valinamide within cells would be a function of the balance between influx and efflux mechanisms. If transported by a high-affinity uptake system and not readily metabolized or exported, the compound could accumulate intracellularly. The study on sarcosinamide indicated an accumulation slightly above unity, suggesting that facilitated diffusion can lead to intracellular concentrations that are at least equal to the extracellular concentration. nih.gov The intracellular fate of the compound, whether it is sequestered in organelles or remains in the cytosol, is currently unknown.

Table 1: Cellular Transport Characteristics of Sarcosinamide in SK-MG-1 Cells

| Parameter | Finding | Reference |

| Transport Mechanism | Facilitated Diffusion | nih.gov |

| Sodium Dependence | Independent | nih.gov |

| Temperature Dependence | Yes | nih.gov |

| Kinetics | Michaelis-Menten | nih.gov |

| Km | 0.284 +/- 0.041 mM | nih.gov |

| Vmax | 0.154 +/- 0.024 nmol/10^6 cells/min | nih.gov |

| Inhibition | Competitively inhibited by epinephrine | nih.gov |

Table 2: Comparative Cellular Accumulation of Doxorubicin (DOX) and Doxorubicin-Valine Amide (DOX-Val) in MCF-7 Cells

| Compound | Incubation Time | Relative Fluorescence Intensity (Compared to DOX) | Reference |

| DOX-Val | 1 hour | 171% | mdpi.com |

| DOX-Val | 3 hours | 148% | mdpi.com |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Correlating N-Ethyl-L-Valinamide Structure with Biological Activity in Model Systems

The biological activity of N-Ethyl-L-Valinamide is intrinsically linked to its distinct structural components: the L-valine core, the terminal ethyl group on the amide nitrogen, and the primary amide. In various model systems, the interplay of these features dictates the compound's efficacy and interaction with biological targets. The valine side chain, an isopropyl group, provides a specific steric and lipophilic profile that influences binding affinity to receptors or enzymes.

Studies on analogous N-alkylated amino acid amides have shown that the length and nature of the N-alkyl substituent are critical determinants of activity. For instance, in a series of N-alkyl derivatives of valproyl glycinamide, modifications to the N-alkyl group significantly altered the anticonvulsant activity profile. nih.gov The N-ethyl group in N-Ethyl-L-Valinamide strikes a balance between lipophilicity and steric bulk, which is often crucial for fitting into specific binding pockets. The amide bond itself is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules.

Positional and Substituent Effects on Bioactivity

The specific positioning of functional groups and the nature of substituents on the N-Ethyl-L-Valinamide scaffold have a profound effect on its bioactivity.

N-Alkylation: The presence of the ethyl group on the amide nitrogen (N-ethyl) is a significant modification compared to a simple, unsubstituted L-Valinamide. Generally, N-alkylation can increase lipophilicity, which may enhance membrane permeability. Furthermore, replacing the amide proton with an alkyl group removes a hydrogen bond donor site, which can fundamentally alter the binding mode to a target protein. In studies of similar amide-containing compounds, the transition from an N-H to an N-methyl or N-ethyl group often leads to significant changes in biological potency. drugdesign.org For example, research on macrocyclic antiarrhythmics demonstrated that a high degree of N-methylation was critical for activity against the cardiac ryanodine (B192298) receptor (RyR2). researchgate.net

Valine Side Chain: The isopropyl side chain of the valine residue is another critical determinant of bioactivity. Its size, shape, and hydrophobicity are optimized for specific hydrophobic interactions within a binding site. Homologation studies, where the alkyl chain length is systematically varied, often show an optimal length for activity. drugdesign.org Any modification to this isopropyl group, such as increasing or decreasing its size, would likely alter the compound's biological profile by disrupting these carefully tuned interactions.

The following table illustrates the hypothetical impact of substituents on the bioactivity of L-Valinamide analogs, based on established SAR principles.

| Compound | N-Substituent | Valine Side Chain | Predicted Relative Bioactivity | Rationale |

| L-Valinamide | -H | Isopropyl | Baseline | Parent compound with hydrogen bond donor capability. |

| N-Methyl-L-Valinamide | -CH₃ | Isopropyl | Varies | Increased lipophilicity, loss of H-bond donor. researchgate.net |

| N-Ethyl-L-Valinamide | -CH₂CH₃ | Isopropyl | Varies | Further increase in lipophilicity and steric bulk compared to N-methyl. nih.gov |

| N-Propyl-L-Valinamide | -CH₂CH₂CH₃ | Isopropyl | Varies | Activity may increase or decrease depending on binding pocket size. drugdesign.org |

| L-Alaninamide | -H | Methyl | Different | Altered steric and hydrophobic profile due to smaller side chain. |

Stereochemical Influences on Molecular Interactions

Stereochemistry is a paramount factor in the molecular interactions of N-Ethyl-L-Valinamide, as biological systems like enzymes and receptors are inherently chiral. The "L" configuration of the valine core dictates a specific three-dimensional arrangement of the substituents around the alpha-carbon: the amino group, the carboxyl group (as part of the amide), the hydrogen atom, and the isopropyl side chain.

Structure-Metabolism Relationships of N-Ethyl-L-Valinamide and Its Analogues

The metabolic fate of N-Ethyl-L-Valinamide is directly influenced by its chemical structure. The field of structure-metabolism relationships (SMR) seeks to understand how specific functional groups and structural motifs affect the rate and pathways of metabolic breakdown.

The stability of a compound in biological models, such as liver microsomes, is a key predictor of its in vivo half-life. researchgate.net For N-Ethyl-L-Valinamide, the N-ethyl group plays a crucial role in its metabolic stability.

Steric Shielding: Amide bonds are susceptible to hydrolysis by amidase enzymes. The presence of the N-ethyl group can provide steric hindrance, partially shielding the amide carbonyl from enzymatic attack. nih.gov This "steric shielding" can slow the rate of hydrolysis compared to an unsubstituted amide. Studies on N-methylated peptides have consistently shown that N-methylation enhances metabolic stability by impeding enzymatic cleavage. nih.govresearchgate.net

Lipophilicity: While increased lipophilicity from the N-ethyl group can improve membrane permeability, it can also make the compound a better substrate for cytochrome P450 (CYP) enzymes, potentially opening up oxidative metabolic pathways.

Research on related N-acyl amino acid analogues found that modifying the amide headgroup could significantly alter metabolic processing. nomuraresearchgroup.com Unnatural analogues with modified headgroups demonstrated substantially longer half-lives in mouse liver microsomes compared to their naturally occurring counterparts. nomuraresearchgroup.com

The table below provides a comparative overview of the predicted metabolic stability of N-Ethyl-L-Valinamide and its analogues.

| Compound | Key Structural Feature | Predicted Metabolic Half-Life (in vitro) | Primary Metabolic Pathway |

| L-Valinamide | Unsubstituted Amide (-NH₂) | Short | Amide Hydrolysis |

| N-Ethyl-L-Valinamide | N-Ethyl Group | Moderate | Amide Hydrolysis, N-dealkylation |

| N,N-Diethyl-L-Valinamide | N,N-Diethyl Group | Moderate-Long | N-dealkylation nih.gov |

| N-tert-Butyl-L-Valinamide | Bulky N-tert-Butyl Group | Long | Sterically hindered hydrolysis |

Amide Bond: The amide linkage is a principal site of metabolic vulnerability, susceptible to cleavage by hydrolytic enzymes (amidases) to yield L-valine and ethylamine (B1201723). This is often a major clearance pathway for amide-containing compounds. nih.gov

N-Ethyl Group: The ethyl group itself is a substrate for oxidative metabolism, primarily mediated by CYP enzymes. The two main pathways are:

N-dealkylation: Oxidation of the carbon atom attached to the nitrogen can lead to an unstable intermediate that decomposes, cleaving the ethyl group to yield L-Valinamide and acetaldehyde. N-dealkylation is a common metabolic route for N-alkylated compounds. nih.gov

Hydroxylation: Oxidation could also occur at the terminal carbon of the ethyl group, though this is generally a less common pathway for short alkyl chains.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the interaction between a small molecule ligand, such as N-Ethyl-L-valinamide, and a macromolecular target, typically a protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein. nih.gov These poses are then scored based on a function that estimates the binding affinity. researchgate.net

The results of molecular docking simulations can reveal key information about the ligand-target interaction, including the binding energy, which indicates the stability of the complex, and the specific amino acid residues involved in the interaction. nih.gov For instance, the analysis can identify hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding. nih.gov In a study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, molecular docking was used to identify critical interactions with the ROCK1 protein. nih.gov

Table 1: Illustrative Molecular Docking Results for N-Ethyl-L-valinamide with a Hypothetical Target Protein

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.8 | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | 2 | Arg301, Asp254 |

| Hydrophobic Interactions | 5 | Tyr123, Phe256, Val298 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, such as N-Ethyl-L-valinamide, in different environments. rsc.org These simulations are crucial for understanding the conformational flexibility of a molecule and for predicting its binding affinity to a target. nih.gov

In the context of ligand-target interactions, MD simulations can be used to refine the results of molecular docking. researchgate.net While docking provides a static picture of the binding pose, MD simulations can reveal how the complex behaves over time, taking into account the flexibility of both the ligand and the target. nih.gov This dynamic view allows for a more accurate prediction of binding affinity and can help to identify stable binding modes. researchgate.net A study on ameltolide (B1667027) analogues utilized molecular dynamics simulations to confirm the binding mode of the ligands and the accuracy of the docking results. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can provide highly accurate information about molecular properties such as geometry, energy, and electronic distribution. nih.gov Density Functional Theory (DFT) is a popular quantum chemical method that is often used for these types of calculations. nih.gov

For N-Ethyl-L-valinamide, quantum chemical calculations could be employed to determine its optimized molecular geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding the molecule's chemical reactivity and its potential to participate in various chemical reactions. For example, the Fukui function can be calculated to predict the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of N-Ethyl-L-valinamide

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 3.1 |

Note: The data in this table is hypothetical and intended to be illustrative of the output from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their structural features. mdpi.com These models are widely used in drug discovery to prioritize the synthesis and testing of new drug candidates. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. mdpi.com A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. nih.gov Statistical methods are used to develop an equation that correlates the descriptors with the biological activity. mdpi.com In a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, 3D-QSAR models were developed to establish the structure-activity relationship of the compounds as ROCK1 inhibitors. nih.gov

In Silico Prediction of Biotransformation Pathways and Metabolites

In silico tools can be used to predict the metabolic fate of a compound, providing insights into its potential biotransformation pathways and the structures of its metabolites. nih.gov These predictions are important in the early stages of drug development to identify potentially toxic metabolites or to understand the compound's pharmacokinetic profile. nih.gov A variety of software tools are available that use rule-based systems or machine learning models to predict the sites of metabolism and the resulting metabolic products. nih.gov

For N-Ethyl-L-valinamide, these tools could predict which enzymes are likely to be involved in its metabolism and the chemical transformations that may occur, such as oxidation, hydrolysis, or conjugation. nih.gov A recent study evaluated the performance of four in silico prediction tools (GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans) in predicting the metabolism of new psychoactive substances, highlighting the utility of these approaches. researchgate.net The combination of multiple tools can provide a more comprehensive prediction of the metabolic profile. researchgate.net

Pre Clinical Biological Evaluation in Research Models in Vitro and in Vivo

In Vitro Pharmacological Characterization of N-Ethyl-L-Valinamide

No specific studies detailing the in vitro pharmacological characterization of N-Ethyl-L-Valinamide were identified. The scientific literature provides extensive information on the methodologies used for such characterizations, including cell-based and biochemical assays, which are crucial in early-stage drug discovery to determine the biological activity and potential mechanisms of a new chemical entity. nih.gov

Cell-Based Assays for Biological Effects

There is no available data from cell-based assays investigating the biological effects of N-Ethyl-L-Valinamide. Cell-based assays are fundamental tools in drug discovery, providing a biologically relevant context to assess a compound's impact on cellular processes. nuvisan.com These assays can range from measuring cell viability and proliferation to more complex high-content imaging and reporter gene assays to elucidate a compound's mechanism of action. nih.govsvarlifescience.com

Biochemical Assays for Enzyme Inhibition or Activation

Information regarding the effect of N-Ethyl-L-Valinamide on specific enzymes is not present in the available literature. Biochemical assays are essential for determining if a compound acts as an inhibitor or activator of a particular enzyme, which is a common mechanism of drug action. nih.govnih.gov Such studies are critical for understanding a compound's potency and selectivity.

In Vivo Proof-of-Concept Studies in Relevant Non-Human Organisms (Excluding Therapeutic Efficacy and Safety)

No in vivo studies for N-Ethyl-L-Valinamide have been published. In vivo studies in animal models are a critical step in pre-clinical research to understand a compound's physiological effects and to identify pharmacodynamic biomarkers. dtic.mil

Exploratory Studies of Biological Effects in Animal Models

There are no reports of exploratory in vivo studies to characterize the biological effects of N-Ethyl-L-Valinamide in any animal models. Such studies are designed to provide initial evidence of a compound's activity and to inform the design of more extensive pre-clinical trials.

Pharmacodynamic Biomarker Analysis in Pre-clinical Models

Without any in vivo studies, there is no data on the analysis of pharmacodynamic biomarkers in response to N-Ethyl-L-Valinamide administration in pre-clinical models. Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and having a physiological effect. veedalifesciences.com

Metabolic Profiling and Biotransformation Pathways

In Vitro Metabolic Stability Assessment of N-Ethyl-L-Valinamide

The stability of a compound in the presence of metabolic enzymes provides a preliminary indication of its persistence in the body. springernature.com In vitro systems, such as hepatic microsomes and hepatocytes, are standard tools for these assessments. springernature.comnih.govbioivt.com

Hepatic microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. bioivt.commercell.comsigmaaldrich.com The metabolic stability of N-Ethyl-L-Valinamide is evaluated by incubating the compound with liver microsomes from different species, such as human, rat, and mouse, in the presence of necessary cofactors like NADPH. nih.govmercell.com The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov

These studies typically involve incubating a known concentration of N-Ethyl-L-Valinamide (e.g., 1 µM) with a specific concentration of microsomal protein (e.g., 0.25 mg/mL) and initiating the reaction with NADPH. nih.gov Samples are taken at various time points, and the reaction is quenched. The remaining amount of N-Ethyl-L-Valinamide is then quantified using analytical techniques like LC-MS/MS. nih.govmercell.com

Interactive Data Table: Illustrative Metabolic Stability of N-Ethyl-L-Valinamide in Hepatic Microsomes This table presents hypothetical data to illustrate the typical results from such a study.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 22 | 31.5 |

Hepatocyte cultures offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. thermofisher.combioduro.comcharnwooddiscovery.comevotec.com Cryopreserved or fresh hepatocytes are incubated with N-Ethyl-L-Valinamide, and the depletion of the parent compound is monitored over time. nih.govthermofisher.com

The experimental setup usually involves incubating the compound (e.g., 1 µM) with a suspension of hepatocytes (e.g., 1 million cells/mL). nih.govcharnwooddiscovery.com Samples are collected at different intervals, and the concentration of N-Ethyl-L-Valinamide is determined to calculate the half-life and intrinsic clearance. bioduro.com

Interactive Data Table: Illustrative Metabolic Stability of N-Ethyl-L-Valinamide in Hepatocytes This table provides a hypothetical representation of data from hepatocyte stability assays.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| Human | 60 | 11.6 |

| Rat | 42 | 16.5 |

| Mouse | 35 | 19.8 |

Identification and Characterization of N-Ethyl-L-Valinamide Metabolites

Identifying the metabolites of N-Ethyl-L-Valinamide is crucial for understanding its complete biotransformation pathway. This involves analyzing the samples from in vitro incubations using high-resolution mass spectrometry to detect and structurally elucidate the modified forms of the parent compound. diva-portal.org

Phase I reactions typically involve the introduction or unmasking of a functional group. sigmaaldrich.comyoutube.com For N-Ethyl-L-Valinamide, key Phase I pathways are expected to include N-dealkylation and hydroxylation.

N-dealkylation: This process involves the removal of the ethyl group from the amide nitrogen. encyclopedia.pubnih.govmdpi.comsemanticscholar.org This reaction is commonly catalyzed by cytochrome P450 enzymes and results in the formation of L-Valinamide. nih.govsemanticscholar.orgku.edu The initial step is the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down. encyclopedia.pubnih.govsemanticscholar.org

Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule. For N-Ethyl-L-Valinamide, hydroxylation could potentially occur on the valine side chain (isopropyl group). This oxidative reaction is also primarily mediated by CYP enzymes. diva-portal.org

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. youtube.comdrughunter.comnih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, often at a hydroxyl or amino group. drughunter.comhyphadiscovery.comnih.gov If N-Ethyl-L-Valinamide undergoes hydroxylation in Phase I, the resulting hydroxylated metabolite can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. youtube.comresearchgate.net N-glucuronidation, the direct attachment of glucuronic acid to a nitrogen atom, is also a possibility, often catalyzed by specific UGT isoforms like UGT1A4 and UGT2B10. hyphadiscovery.comhelsinki.fi

Interactive Data Table: Major Identified Metabolites of N-Ethyl-L-Valinamide This table summarizes the expected primary metabolites based on common metabolic pathways.

| Metabolite ID | Metabolic Pathway | Description |

| M1 | Phase I: N-dealkylation | L-Valinamide |

| M2 | Phase I: Hydroxylation | Hydroxy-N-Ethyl-L-Valinamide |

| M3 | Phase II: Glucuronidation | N-Ethyl-L-Valinamide Glucuronide |

| M4 | Phase I + Phase II | Hydroxy-N-Ethyl-L-Valinamide Glucuronide |

Characterization of Enzyme Systems Involved in N-Ethyl-L-Valinamide Metabolism

Identifying the specific enzymes responsible for the metabolism of N-Ethyl-L-Valinamide is key to predicting potential drug-drug interactions.

The primary enzymes involved in the Phase I metabolism of many drugs are the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comnih.gov Given the nature of the likely Phase I reactions (N-dealkylation and hydroxylation), it is highly probable that CYP enzymes are the main catalysts. In particular, isoforms such as CYP3A4, which is highly abundant in the human liver and responsible for the metabolism of a vast number of drugs, are likely candidates for the N-de-ethylation of N-Ethyl-L-Valinamide. nih.gov Other CYP isoforms may also contribute to its metabolism.

For Phase II glucuronidation, the UDP-glucuronosyltransferase (UGT) family of enzymes would be responsible. nih.govhelsinki.fi Specific UGT isoforms have preferences for different substrates, and identifying the relevant UGTs would be important for a complete metabolic profile. nih.gov

Cytochrome P450 (CYP) Isoform Contributions

There is currently no published data identifying the specific Cytochrome P450 isoforms that may be involved in the metabolism of N-Ethyl-L-Valinamide. In vitro studies using human liver microsomes and recombinant CYP enzymes would be required to determine which isoforms, if any, contribute to its oxidation, reduction, or hydrolysis.

Non-CYP Enzyme System Involvement (e.g., UGT, SULT)

Similarly, information regarding the involvement of non-CYP enzyme systems in the metabolism of N-Ethyl-L-Valinamide is not available in the current scientific literature. Investigations into the potential for conjugation reactions mediated by enzymes such as UGTs and SULTs have not been reported. These studies would be essential to understand the full scope of its metabolic clearance pathways.

Analytical Methodologies for N Ethyl L Valinamide and Its Research Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to isolating N-Ethyl-L-Valinamide and its metabolites from complex biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely applied technique for the analysis of pharmaceutical compounds due to its versatility and high efficiency. lcms.cz A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for the quantification of N-Ethyl-L-Valinamide.

Method development involves a systematic optimization of several parameters:

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating small molecules like N-Ethyl-L-Valinamide due to its hydrophobic nature. nih.gov

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer or 0.1% triethylamine) and an organic modifier like acetonitrile or methanol. nih.govmdpi.com The ratio is adjusted to achieve a suitable retention time and resolution. For instance, an isocratic elution with a ratio of 35:65 (v/v) of aqueous buffer to acetonitrile might be employed. nih.gov

Flow Rate and Temperature: A constant flow rate, commonly 1.0 mL/min, is maintained to ensure reproducible results. nih.gov Column temperature is also controlled (e.g., 25 °C) to maintain consistent retention times. mdpi.com

Detection: A UV detector is often used, with the detection wavelength set to the maximum absorbance of the analyte (e.g., 210 nm or 390 nm depending on the chromophores present). nih.govneuroquantology.com

Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comneuroquantology.com Linearity is typically established over a concentration range relevant to the expected sample concentrations. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for N-Ethyl-L-Valinamide Analysis

| Parameter | Condition | Rationale |

| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.8) (45:55 v/v) | Balances retention and elution, with the acidic pH suppressing silanol activity. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC, ensuring efficiency. nih.gov |

| Detection | UV at 210 nm | Wavelength suitable for detecting amide bonds. neuroquantology.com |

| Column Temp. | 25 °C | Ensures reproducible retention times. mdpi.com |

| Injection Vol. | 20 µL | Standard volume for analytical injections. mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography is suitable for analyzing volatile and thermally stable compounds. Since N-Ethyl-L-Valinamide and its potential metabolites may have low volatility due to the presence of polar functional groups (amide, and potential hydroxyl groups on metabolites), derivatization is often necessary. nih.gov

Derivatization converts the non-volatile analytes into more volatile and thermally stable derivatives. nih.gov Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) can be used to derivatize the amine and amide functionalities, enhancing chromatographic performance and reducing peak tailing. nih.gov

The GC system would typically use a non-polar or medium-polarity capillary column (e.g., Rxi®-5Sil MS) and a temperature gradient program to separate the derivatized compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of N-Ethyl-L-Valinamide and its metabolites. It is almost always coupled with a chromatographic system (LC-MS or GC-MS) to analyze complex mixtures.

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) for Compound and Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that minimizes in-source fragmentation of the parent molecule. lcms.cz The analysis is often performed on a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification. lcms.cz

High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements (typically within 1-5 ppm). nih.govresearchgate.net This capability is crucial for:

Compound Identification: Determining the elemental composition of the parent drug and its metabolites. researchgate.net

Metabolite Profiling: Identifying unknown metabolites by comparing the accurate mass of detected species against in-silico predicted metabolic transformations (e.g., hydroxylation, N-dealkylation). researchgate.net

Structural Elucidation: HRMS instruments can perform fragmentation (MS/MS) experiments to generate high-resolution fragment ion spectra, which helps to pinpoint the exact location of metabolic modifications. nih.govresearchgate.net

The combination of chromatographic retention time, accurate precursor mass, and characteristic fragment ions provides a high degree of confidence in analyte identification. nih.gov

Table 2: Typical LC-HRMS Parameters for Metabolite Identification

| Parameter | Setting | Purpose |

| Instrument | Q-TOF or Orbitrap MS | Provides high mass accuracy and resolution. nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes amine and amide-containing compounds. |

| Scan Mode | Full Scan (m/z 50-1000) | Detects all ionizable compounds within the mass range. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions. researchgate.net |

| Mass Accuracy | < 5 ppm | Allows for confident determination of elemental formulas. nih.gov |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is particularly useful for the analysis of derivatized, volatile forms of N-Ethyl-L-Valinamide. researchgate.net Electron Ionization (EI) is the most common ionization technique in GC-MS, which produces extensive and reproducible fragmentation patterns. researchgate.net These fragmentation patterns serve as a "fingerprint" for a specific compound and can be compared against spectral libraries (e.g., NIST, WILEY) for identification. researchgate.net GC-MS is highly effective for confirming the identity of volatile derivatives and distinguishing between isomers that may be difficult to resolve by other methods. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis, Chiroptical Spectroscopy)

Spectroscopic methods are essential for the definitive structural characterization of N-Ethyl-L-Valinamide, particularly for the pure bulk substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemistry, while ¹³C NMR identifies all unique carbon atoms in the molecule. nih.gov Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete bonding framework of the molecule and its metabolites. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For N-Ethyl-L-Valinamide, characteristic absorption bands would be expected for N-H stretching (amide), C=O stretching (amide), and C-H stretching (alkyl groups). researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. nih.gov The presence of chromophores, such as the amide carbonyl group, will result in characteristic absorption maxima (λmax). nih.gov While not highly specific, it is a valuable tool for routine quantification in conjunction with HPLC.

Chiroptical Spectroscopy: Given that N-Ethyl-L-Valinamide is a chiral compound (derived from L-valine), chiroptical techniques are critical for confirming its absolute stereochemistry. These methods include:

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by chromophores in a chiral environment. mdpi.com

Vibrational Circular Dichroism (VCD): The infrared equivalent of ECD, it provides stereochemical information about the entire molecule. mdpi.com

These experimental spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the chiral center. nih.govresearchgate.netnih.gov

Research Applications and Future Perspectives of N Ethyl L Valinamide

Utility of N-Ethyl-L-Valinamide as a Biochemical Tool or Probe

Simple amino acid amides and their derivatives can serve as valuable tools for probing biological systems. The ethyl group on the amide nitrogen of N-Ethyl-L-Valinamide introduces specific steric and electronic properties that can be exploited in biochemical studies.

One potential application is in the investigation of enzyme-substrate interactions. Enzymes that recognize and process L-valine or related branched-chain amino acids could be studied using N-Ethyl-L-Valinamide as a competitive inhibitor or a substrate analogue. The ethyl group might influence the binding affinity and specificity, providing insights into the topology and chemical nature of the enzyme's active site. Kinetic studies with such analogues can help to elucidate the structural requirements for substrate recognition and catalysis.

Furthermore, labeled versions of N-Ethyl-L-Valinamide, for instance with radioisotopes or fluorescent tags, could be synthesized to function as biochemical probes. These probes could be used to track the transport of small peptides or amino acid derivatives across cell membranes or to identify and characterize specific binding proteins or receptors.

Strategic Design of N-Ethyl-L-Valinamide Analogues for Targeted Research

The structure of N-Ethyl-L-Valinamide provides a scaffold that can be systematically modified to create a library of analogues for targeted research. The strategic design of these analogues would involve altering various parts of the molecule to probe specific biological questions.

Key modifications could include:

Varying the N-Alkyl Group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) would modulate the lipophilicity and steric bulk of the molecule. This can be a crucial factor in optimizing interactions with a biological target, potentially enhancing binding affinity or altering biological activity. N-alkylation is a known strategy to improve the bioavailability of peptides.

Modifying the Valine Side Chain: The isopropyl side chain of valine could be replaced with other aliphatic or aromatic groups to explore the spatial and electronic requirements of a target binding site.

Stereochemical Variations: Synthesizing the D-enantiomer, N-Ethyl-D-Valinamide, would be critical for studying the stereoselectivity of biological processes. Most biological systems exhibit a strong preference for L-amino acids, and comparing the activity of the two enantiomers can provide valuable information about the chiral recognition properties of enzymes and receptors.

These designed analogues could be instrumental in structure-activity relationship (SAR) studies, aiming to identify novel and potent modulators of specific biological targets.

| Analogue | Modification from N-Ethyl-L-Valinamide | Potential Research Application |

| N-Methyl-L-Valinamide | N-ethyl group replaced with N-methyl | Investigating the effect of smaller steric bulk on receptor binding |

| N-Propyl-L-Valinamide | N-ethyl group replaced with N-propyl | Studying the impact of increased lipophilicity on cell permeability |

| N-Ethyl-L-Leucinamide | Valine residue replaced with Leucine | Probing the specificity of amino acid transporters |

| N-Ethyl-D-Valinamide | L-valine replaced with D-valine | Assessing the stereoselectivity of enzyme active sites |

Potential Contributions to Understanding Fundamental Biochemical Processes

The study of simple, well-defined molecules like N-Ethyl-L-Valinamide and its analogues can contribute to a deeper understanding of fundamental biochemical processes.

For instance, these compounds can be used to investigate the mechanisms of peptide transport across biological membranes. The N-alkylation can influence the molecule's ability to cross the lipid bilayer, and by systematically varying the alkyl group, researchers can gain insights into the physicochemical properties that govern passive diffusion or carrier-mediated transport of small peptides.

Furthermore, N-Ethyl-L-Valinamide can serve as a model compound in studies of peptide and protein folding. The presence of the N-ethyl group restricts the conformational freedom around the amide bond, which can influence the local secondary structure. Studying the conformational preferences of peptides incorporating this moiety could provide valuable data for computational models of protein folding and stability.

Emerging Research Directions for Valinamide-Containing Compounds

Research into valinamide-containing compounds is expanding into several exciting new directions. One area of growing interest is their use as chiral building blocks in asymmetric synthesis. The defined stereochemistry of N-Ethyl-L-Valinamide makes it a potentially useful starting material or ligand in the synthesis of more complex chiral molecules.

Another emerging application is in the development of novel biomaterials. Peptides and their derivatives can self-assemble into well-ordered nanostructures, and the incorporation of N-alkylated amino acid amides could be used to fine-tune the properties of these materials for applications in drug delivery and tissue engineering.

There is also potential for the discovery of new bioactive compounds. While N-Ethyl-L-Valinamide itself is not known to have significant biological activity, it serves as a lead structure for the synthesis of new derivatives that could be screened for a wide range of therapeutic applications, including as enzyme inhibitors or receptor modulators.

Interdisciplinary Approaches in N-Ethyl-L-Valinamide Research

The full research potential of N-Ethyl-L-Valinamide and its analogues can best be realized through interdisciplinary approaches that combine expertise from various scientific fields.

Organic Chemistry and Biochemistry: Synthetic chemists can design and create novel analogues, while biochemists can evaluate their effects on biological systems.

Computational Chemistry and Structural Biology: Molecular modeling and simulation can be used to predict the binding modes of these compounds with their biological targets, guiding the design of more potent and selective analogues. X-ray crystallography and NMR spectroscopy can then be used to experimentally determine the three-dimensional structures of these complexes.

Pharmacology and Medicinal Chemistry: For analogues that show promising biological activity, pharmacologists and medicinal chemists can investigate their therapeutic potential, including their pharmacokinetic and pharmacodynamic properties.

Materials Science and Nanotechnology: The self-assembling properties of valinamide (B3267577) derivatives can be explored by materials scientists for the development of new functional biomaterials.

By fostering collaborations between these disciplines, the scientific community can unlock the full potential of N-Ethyl-L-Valinamide and related compounds in advancing our understanding of biology and developing new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.